molecular formula C4H5Br4NO2 B14532201 1,1,2,3-Tetrabromo-2-methyl-1-nitropropane CAS No. 62545-20-4

1,1,2,3-Tetrabromo-2-methyl-1-nitropropane

Cat. No.: B14532201
CAS No.: 62545-20-4
M. Wt: 418.70 g/mol
InChI Key: HVUIUWRCOYKSKA-UHFFFAOYSA-N
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Description

1,1,2,3-Tetrabromo-2-methyl-1-nitropropane is an organic compound with the molecular formula C4H5Br4NO2. It contains four bromine atoms, one nitrogen atom, two oxygen atoms, and five hydrogen atoms

Preparation Methods

The synthesis of 1,1,2,3-Tetrabromo-2-methyl-1-nitropropane typically involves the bromination of a suitable precursor. One common method is the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions to ensure the selective bromination of the desired positions on the molecule.

Chemical Reactions Analysis

1,1,2,3-Tetrabromo-2-methyl-1-nitropropane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,2,3-Tetrabromo-2-methyl-1-nitropropane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,3-Tetrabromo-2-methyl-1-nitropropane involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

1,1,2,3-Tetrabromo-2-methyl-1-nitropropane can be compared with other brominated nitro compounds, such as:

The uniqueness of this compound lies in its specific bromination pattern and the presence of both bromine and nitro functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62545-20-4

Molecular Formula

C4H5Br4NO2

Molecular Weight

418.70 g/mol

IUPAC Name

1,1,2,3-tetrabromo-2-methyl-1-nitropropane

InChI

InChI=1S/C4H5Br4NO2/c1-3(6,2-5)4(7,8)9(10)11/h2H2,1H3

InChI Key

HVUIUWRCOYKSKA-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C([N+](=O)[O-])(Br)Br)Br

Origin of Product

United States

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